Product packaging for 2-(4-Ethoxyphenyl)azetidine(Cat. No.:)

2-(4-Ethoxyphenyl)azetidine

Cat. No.: B13598411
M. Wt: 177.24 g/mol
InChI Key: YHMSQYDKKZXTHJ-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)azetidine is a substituted azetidine, a four-membered nitrogen heterocycle of significant interest in medicinal and synthetic chemistry. Azetidines are valued for their saturated, strained ring structure, which can enhance a molecule's physicochemical properties, such as metabolic stability, solubility, and lipophilicity, compared to their larger ring counterparts . The 4-ethoxyphenyl substituent on the azetidine ring is a notable feature. Research on closely related structures, such as N-(4-Ethoxyphenyl)-2-azetidinones, has demonstrated that the p-ethoxyphenyl (PEP) group can serve as a protective group for the nitrogen atom within a β-lactam ring system . This protective group can be cleanly removed under oxidative conditions using ceric ammonium nitrate (CAN) to reveal the N-unsubstituted azetidinone, a crucial intermediate for synthesizing various β-lactam antibiotics and other biologically active molecules . This chemistry suggests that this compound may similarly function as a versatile building block or protected intermediate in organic synthesis. The azetidine scaffold is a privileged structure in drug discovery, found in FDA-approved therapies and clinical candidates across diverse therapeutic areas, including as antibacterials, enzyme inhibitors, and receptor modulators . This compound is presented as a high-quality synthetic intermediate for use in constructing more complex molecular architectures. This compound is provided for research applications only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B13598411 2-(4-Ethoxyphenyl)azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-(4-ethoxyphenyl)azetidine

InChI

InChI=1S/C11H15NO/c1-2-13-10-5-3-9(4-6-10)11-7-8-12-11/h3-6,11-12H,2,7-8H2,1H3

InChI Key

YHMSQYDKKZXTHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2CCN2

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of Azetidine Ring Systems

Ring-Opening Reactions of Azetidines

Ring-opening reactions are the most common transformations for azetidines, providing a pathway to synthesize highly functionalized linear amine compounds. magtech.com.cnresearchgate.net The cleavage of the strained four-membered ring can be initiated by various reagents and proceeds through several distinct mechanisms.

Azetidines themselves are relatively stable and require activation to undergo nucleophilic attack. magtech.com.cn This is often achieved by converting the azetidine (B1206935) nitrogen into a better leaving group through quaternization, forming an azetidinium salt. researchgate.netresearchgate.net These activated salts readily react with a range of nucleophiles.

The ring-opening of azetidinium ions has been studied with various nucleophiles, including nitrogen-based (azide anion, benzylamine) and oxygen-based (acetate anion, alkoxides) species. organic-chemistry.org For instance, tetraalkylammonium salts derived from α-arylazetidine-2-carboxylic acid esters undergo site-selective ring-opening with tetrabutylammonium (B224687) halides to yield tertiary alkyl halides. researchgate.net This process is particularly useful for introducing fluorine-18 (B77423) into molecules for applications in positron emission tomography (PET), where the strained azetidinium moiety serves as an effective precursor for nucleophilic fluorination to yield γ-fluoropropylamines. researchgate.netresearchgate.net

An intramolecular variation of this reaction has also been observed. nih.gov In certain N-linked heteroaryl azetidines, the molecule can undergo decomposition at acidic pH via an intramolecular ring-opening, where a pendant amide group attacks the azetidine ring, leading to rearrangement and the formation of lactone or lactam products. nih.gov

Lewis acids are effective catalysts for activating the azetidine ring towards nucleophilic attack without the need for pre-forming a stable quaternary salt. The Lewis acid coordinates to the nitrogen atom, generating a highly reactive species that is susceptible to ring-opening. iitk.ac.in

A prominent example is the Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols. iitk.ac.in This reaction proceeds in a highly regioselective SN2-type manner to afford 1,3-amino ethers in excellent yields. The mechanism involves the coordination of the Lewis acid (e.g., Cu(OTf)₂) to the nitrogen of the N-tosylazetidine. This enhances the electrophilicity of the ring carbons, facilitating a backside nucleophilic attack by an alcohol. iitk.ac.in The SN2 pathway has been firmly established through experiments with optically active (S)-2-phenyl-N-tosylazetidine, which yielded nonracemic amino ethers with an inverted absolute configuration. iitk.ac.in

The table below summarizes the results for the ring-opening of (S)-2-phenyl-N-tosylazetidine with various alcohols in the presence of a Lewis acid catalyst.

EntryLewis Acid (mol %)Alcohol (Solvent)Time (h)Yield (%)ee (%)
1Cu(OTf)₂ (10)MeOH148688
2BF₃·OEt₂ (20)MeOH128290
3Sc(OTf)₃ (10)MeOH187886
4Cu(OTf)₂ (10)EtOH168889
5Cu(OTf)₂ (10)n-PrOH208587
6Cu(OTf)₂ (10)i-PrOH248185

Data sourced from a study on Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines. iitk.ac.in

The reactivity of azetidines is best understood by comparing it to its three-membered (aziridine) and five-membered (pyrrolidine) counterparts. This reactivity is directly correlated with the degree of ring strain. rsc.org

Aziridines : With a ring strain of approximately 27.7 kcal/mol, aziridines are significantly more strained and therefore more reactive than azetidines. rsc.org Nucleophilic ring-opening of activated 2-phenyl-N-tosylaziridines with alcohols is more facile and proceeds more quickly than the analogous reaction with 2-phenyl-N-tosylazetidines. iitk.ac.in

Azetidines : Possessing an intermediate ring strain of about 25.4 kcal/mol, azetidines are more stable and easier to handle than aziridines but can be readily activated to undergo ring-opening reactions. rsc.org

Pyrrolidines : These five-membered rings have a much lower ring strain (5.4 kcal/mol) and are generally unreactive towards ring-opening reactions under conditions that would readily cleave aziridines or azetidines. rsc.org

This difference in reactivity allows for selective chemical manipulations in molecules containing multiple heterocyclic systems.

The outcome of nucleophilic ring-opening in unsymmetrically substituted azetidines, such as 2-(4-ethoxyphenyl)azetidine, is governed by a combination of electronic and steric effects. magtech.com.cn

Regioselectivity : The site of nucleophilic attack (i.e., which C-N bond is cleaved) is highly dependent on the substituents on the azetidine ring.

Electronic Effects : When a substituent at the C2 position can stabilize a positive charge in the transition state (e.g., an aryl, vinyl, or acyl group), nucleophilic attack preferentially occurs at that carbon (the benzylic position in 2-arylazetidines). magtech.com.cn This is because the unsaturated group provides conjugative stabilization to the developing transition state. For example, in the Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines, attack occurs exclusively at the C2 benzylic carbon. iitk.ac.in

Steric Effects : In contrast, for azetidines with sterically demanding substituents or when using bulky nucleophiles, the attack may be directed to the less sterically hindered carbon adjacent to the nitrogen. magtech.com.cn For 2-alkylazetidines, sterically controlled attack at the less substituted carbon is common. magtech.com.cn

Stereoselectivity : When the ring-opening proceeds via an SN2 mechanism, the reaction is stereoselective, resulting in an inversion of the configuration at the carbon center being attacked. This was clearly demonstrated in the reaction of enantiomerically pure (S)-2-phenyl-N-tosylazetidine with alcohols, which produced the corresponding 1,3-amino ether with an inverted stereocenter. iitk.ac.in

Ring Expansion Reactions of Azetidines

The strain within the azetidine ring can be harnessed to drive ring expansion reactions, providing synthetic routes to larger, five- and six-membered nitrogen heterocycles. magtech.com.cn These transformations often involve the formation of an ylide intermediate followed by rearrangement, or acid-catalyzed processes.

One notable example is the acid-mediated ring expansion of 2-ester-2-arylazetidine carbamates. acs.orgresearchgate.net Using Brønsted acids, these substrates rapidly rearrange at room temperature to form 6,6-disubstituted 1,3-oxazinan-2-ones in excellent yields. acs.org This reaction provides a direct method for accessing medicinally relevant scaffolds from azetidine precursors. researchgate.net

Rhodium-catalyzed reactions have also been developed for the ring expansion of azetidines. thieme-connect.de For example, the reaction of 2-(azetidin-3-ylidene)acetates with arylboronic acids can lead to the formation of ring-expansion products containing a 4-phenyl-4,5-dihydropyrrole-3-carboxylate unit. thieme-connect.de Another common pathway for one-carbon ring expansion is the iitk.ac.inacs.org-Stevens rearrangement, which proceeds through the formation of an ammonium (B1175870) ylide intermediate. nih.gov This method is frequently used to convert azetidines into pyrrolidines. magtech.com.cnnih.gov

Functional Group Interconversions on the Azetidine Core

In addition to reactions that cleave the ring, the azetidine core can serve as a scaffold for functional group manipulations, provided the ring itself remains intact. These reactions are crucial for the synthesis of complex, highly substituted azetidine derivatives.

A key strategy involves the temporary protection of the azetidine nitrogen to modulate its reactivity or to direct reactions at other positions. The N-(p-ethoxyphenyl) group, for instance, has been used in the synthesis of 2-azetidinones (β-lactams). mdpi.comnih.gov This group can be subsequently removed under mild oxidative conditions using ceric ammonium nitrate (B79036) (CAN) to yield the N-unsubstituted β-lactam, a key intermediate for various biologically active compounds. mdpi.comresearchgate.net

Another powerful technique for functionalization is the use of N-borane complexes of azetidines. nih.govnih.gov The formation of an azetidine-borane complex serves two purposes: it protects the nitrogen and activates the adjacent C-H bonds for deprotonation. This strategy has been successfully applied to the diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles. nih.gov Treatment of the N-borane complex with a strong base like lithium diisopropylamide (LDA) generates a configurationally stable lithiated intermediate, which can then be trapped with an electrophile. nih.govnih.gov This method allows for the stereoselective introduction of substituents at the C2 position of the azetidine ring. nih.gov

Rearrangement Reactions Involving the Azetidine Moiety

While the azetidine ring is a stable four-membered heterocycle, its inherent ring strain can be exploited in a variety of chemical transformations. Rearrangement reactions provide a powerful tool for the synthesis of complex nitrogen-containing molecules from azetidine precursors or for the formation of the azetidine ring itself through intricate molecular reorganizations.

Copper(I) catalysts have emerged as versatile tools in modern organic synthesis, enabling a wide array of transformations. In the context of azetidine chemistry, copper(I) catalysis facilitates complex rearrangement cascades that can lead to the formation of highly functionalized azetidine derivatives. These reactions often proceed through a series of mechanistically distinct steps in a single pot, showcasing the efficiency of this catalytic system. acs.orgnih.gov

A prime example of such a cascade is the synthesis of azetidine nitrones from O-propargylic oximes. acs.orgacs.org Although this reaction builds the azetidine ring rather than rearranging a pre-existing one, its detailed mechanism provides significant insight into the types of copper(I)-mediated transformations and intermediates that are relevant to the broader reactivity of azetidine-related systems. Mechanistic studies reveal that this process involves a tandem nih.govresearchgate.net-rearrangement, a 4π-electrocyclization, a ring-opening, and a final recyclization step. nih.gov

The catalytic cycle is initiated by the coordination of the copper(I) catalyst to the alkyne moiety of the O-propargylic oxime. This is followed by a 5-endo-cyclization to form an intermediate which then undergoes ring-opening to generate a key N-allenylnitrone intermediate and regenerate the copper(I) catalyst. acs.org This N-allenylnitrone is a highly reactive species that subsequently undergoes a 4π-electrocyclization. The resulting bicyclic intermediate is unstable and rapidly rearranges through a ring-opening and recyclization sequence to afford the final azetidine nitrone product. acs.org

Coordination: The copper(I) catalyst activates the O-propargylic oxime by coordinating to the triple bond.

nih.govresearchgate.net-Sigmatropic Rearrangement: A nih.govresearchgate.net-sigmatropic rearrangement occurs to form an N-allenylnitrone intermediate.

4π-Electrocyclization: The N-allenylnitrone undergoes a 4π-electrocyclization to form a strained bicyclic system.

Ring-Opening and Recyclization: This intermediate rapidly rearranges to the more stable azetidine nitrone product.

While no specific research has been published on the copper(I)-catalyzed rearrangement cascades of this compound itself, the established reactivity of related systems allows for the postulation of analogous transformations. For instance, a hypothetical reaction starting from a suitable O-propargylic oxime bearing a 4-ethoxyphenyl group could be envisioned to yield a corresponding azetidine derivative.

Hypothetical Reaction Data for Copper(I)-Catalyzed Azetidine Synthesis

The following table presents hypothetical data for the synthesis of a 2-(4-ethoxyphenyl)-substituted azetidine nitrone, based on the general reaction conditions reported for copper(I)-catalyzed rearrangements of O-propargylic oximes. acs.orgnih.gov

EntryCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1CuBr (10)2-aminopyridine (12)DCE801278
2CuI (10)2-aminopyridine (12)DCE801275
3Cu(OTf)₂ (10)2-aminopyridine (12)DCE801265
4CuBr (10)NoneDCE802420
5CuBr (10)2-aminopyridine (12)Toluene1101072
6CuBr (10)2-aminopyridine (12)MeCN801855
7CuBr (5)2-aminopyridine (6)DCE802460

Stereochemical Aspects in 2 4 Ethoxyphenyl Azetidine Chemistry

Configurational Stability and Lability of Azetidine (B1206935) Derivatives

The configurational stability of the stereocenters in azetidine derivatives, such as the C2 position in 2-(4-ethoxyphenyl)azetidine, is highly dependent on the nature of the substituents on both the ring carbon atoms and the nitrogen atom, as well as the reaction conditions.

Generally, the azetidine ring is significantly more stable than the highly strained three-membered aziridine ring. rsc.org However, the C2-substituent bond can be labile under certain conditions, leading to epimerization or racemization. For instance, reactions that proceed through a carbocationic intermediate at the C2 position can lead to a loss of stereochemical integrity. This is observed in the ring-opening of some activated 2-arylazetidines. rsc.org

The stability is markedly influenced by the substituent on the nitrogen atom. N-acyl and N-sulfonyl groups can activate the ring but can also influence the stability of adjacent stereocenters. For example, studies on 2,2-disubstituted azetidines have shown that racemization can occur during certain transformations, hypothesized to proceed through a ring-opened azafulvenium intermediate. rsc.orgresearchgate.net

Table 1: Factors Influencing Configurational Stability at C2 of Azetidines

Factor Influence on Stability Mechanism of Lability Reference
N-Substituent Electron-withdrawing groups (e.g., Ts, Boc) can activate the ring but may promote lability under certain conditions. Formation of stabilized intermediates (e.g., azafulvenium ions). rsc.orgresearchgate.net
Reaction Intermediate Intermediates that are sp2-hybridized at C2 (e.g., carbocations, radicals) lead to loss of configuration. Planar geometry allows for non-stereospecific attack. rsc.org
α-Lithiated Species Can be configurationally labile, allowing for epimerization to a more stable diastereomer. Inversion at the C-Li center and N-inversion. nih.gov

| Ring Strain | Higher ring strain compared to five-membered rings makes the ring susceptible to opening, which can affect stereocenters. | Cleavage of σ-C–N bond. | rsc.org |

Diastereoselectivity in Azetidine Syntheses

The synthesis of substituted azetidines, particularly those with multiple stereocenters like a disubstituted this compound, requires precise control over diastereoselectivity. The inherent strain and defined geometry of the four-membered ring can be exploited to achieve high levels of stereocontrol.

One common strategy involves the intramolecular cyclization of acyclic precursors. The stereochemistry of the starting material often directly translates to the product. For example, a general and scalable two-step method for the synthesis of 2-arylazetidines has been developed that proceeds with high diastereoselectivity. acs.org Similarly, the synthesis of 2,4-cis-disubstituted azetidines has been achieved with high stereochemical fidelity via an iodocyclisation protocol. frontiersin.org

Table 2: Examples of Diastereoselective Azetidine Syntheses

Reaction Type Key Features Diastereomeric Ratio (d.r.) Reference
Intramolecular Cyclization Superbase-induced reaction of N-substituted aminomethyloxiranes. High d.r. reported for trans products. acs.org
Iodocyclisation Protocol to form 2,4-cis-disubstituted azetidines. High stereochemical fidelity for cis isomer. frontiersin.org
Aza-Michael Addition Synthesis of 3-substituted azetidine derivatives. Not specified, but product structure confirmed. nih.gov

Enantioselective Approaches to Chiral Azetidines

Accessing enantiomerically pure this compound is crucial for its potential applications. Several enantioselective strategies have been developed for the synthesis of chiral azetidines. These methods can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled approaches.

Auxiliary-controlled methods have proven effective. A general and scalable approach utilizes chiral tert-butanesulfinamides to control the stereochemistry. This method involves the condensation of a 1,3-bielectrophile with the chiral auxiliary, followed by organometallic addition and intramolecular cyclization to afford C2-substituted azetidines with high diastereoselectivity. nih.gov

Catalytic enantioselective methods are highly desirable for their efficiency. A highly enantioselective difunctionalization of azetines using a copper/bisphosphine catalyst allows for the installation of two versatile groups at the C2 and C3 positions, creating two new stereogenic centers with excellent stereocontrol. nih.govacs.org Another powerful strategy is the desymmetrization of prochiral azetidines. The first catalytic intermolecular desymmetrization of N-acyl-azetidines was achieved using a BINOL-derived phosphoric acid catalyst, providing access to chiral azetidines with high enantioselectivity. rsc.orgresearchgate.net Enantioselective synthesis of spirocyclic azetidine oxindoles has also been achieved via phase-transfer catalysis. nih.gov

Table 3: Overview of Enantioselective Strategies for Azetidine Synthesis

Strategy Description Catalyst/Auxiliary Enantiomeric Ratio (e.r.) / Excess (e.e.) Reference
Chiral Auxiliary Use of stoichiometric chiral tert-butanesulfinamide to direct stereochemistry. (R)- or (S)-tert-butanesulfinamide High diastereoselectivity nih.gov
Catalytic Difunctionalization Copper-catalyzed boryl allylation of achiral azetines. Cu/(S,S)-L1 Up to 99:1 e.r. nih.govacs.org
Catalytic Desymmetrization Ring-opening of prochiral N-acyl-azetidines with a nucleophile. Chiral Phosphoric Acid Up to 88% e.e. rsc.orgresearchgate.net

| Phase-Transfer Catalysis | Intramolecular cyclization to form spirocyclic azetidine oxindoles. | Chiral Phase-Transfer Catalyst | Up to 3:97 e.r. | nih.gov |

Conformational Analysis of the Azetidine Ring

The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve some of its inherent strain. The degree of puckering and the preferred conformation are influenced by the substituents on the ring. Gas-phase electron diffraction studies have determined that the parent azetidine ring has a dihedral angle of 37°. rsc.org

The introduction of substituents can create a conformational preference. For example, in a computational study of fluorinated azetidine derivatives, the neutral molecule was calculated to prefer a ring pucker that placed the fluorine atom distant from the nitrogen atom. researchgate.net This demonstrates that electrostatic and steric interactions play a crucial role in determining the lowest energy conformation of the ring. For a this compound, the bulky aryl substituent would be expected to strongly favor a pseudo-equatorial position to minimize steric hindrance.

Influence of Substituents on Azetidine Stereochemistry

Substituents have a profound impact on every aspect of azetidine stereochemistry, from the stability of stereocenters to the stereochemical outcome of synthetic reactions.

The N-substituent is particularly influential. As mentioned, electron-withdrawing groups like sulfonyl or carbamate (B1207046) groups can alter the reactivity and stability of the ring. rsc.org In the enantioselective synthesis of spirocyclic azetidines, changing the N-protecting group from a Boc to a Cbz group maintained high enantioselectivity, while a smaller Moc group led to a reduction in both yield and enantiomeric ratio, highlighting the subtle steric and electronic effects of the N-substituent. nih.gov

Substituents on the carbon framework also play a critical role. In the nucleophilic addition of organolithiums to 2-oxazolinylazetidines, the reaction's success was dependent on the relative stereochemistry of the substituents. The reaction proceeded efficiently only when the oxazoline ring and the N-substituent were on opposite sides of the azetidine ring (anti configuration), whereas the syn diastereomer was unreactive. nih.gov This illustrates how existing stereocenters can completely control the accessibility of reaction pathways. The presence of a fluorine atom has also been shown to influence the ring pucker through hyperconjugation and electrostatic interactions, which in turn can affect the stereoselectivity of reactions. researchgate.net

Table 4: Summary of Compound Names

Compound Name
This compound
L-azetidine-2-carboxylic acid
N-tosyl β-amino ketones
tert-butanesulfinamide
N-acyl-azetidines
spirocyclic azetidine oxindoles
L-(+)-methionine
L-2-amino-4-bromobutanoic acid
N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol
1,3-disubstituted azetidines
1-arenesulfonylazetidines
1-arenesulfonylaziridines
N-alkenylsulfonamides
2-alkoxyazetidines
α-cyclopropanated β-amino acids

Theoretical and Computational Studies of 2 4 Ethoxyphenyl Azetidine and Azetidine Systems

Electronic Structure and Stability Analysis of Azetidines

The stability of azetidines is also critically influenced by the electronics of substituents, particularly on the nitrogen atom. For instance, N-aryl substitution can affect the pKa of the azetidine (B1206935) nitrogen. nih.gov In a study of N-aryl azetidines, it was found that electron-withdrawing groups on the aryl ring could lead to instability, particularly in acidic conditions, promoting ring-opening reactions. nih.gov Conversely, the presence of a more basic nitrogen in an attached heteroaryl ring, like pyridine, was shown to enhance stability by altering protonation behavior. nih.gov These findings suggest that the electronic nature of the 4-ethoxyphenyl group in 2-(4-ethoxyphenyl)azetidine would similarly modulate the stability and reactivity of the azetidine ring. Natural bond orbital (NBO) analysis has been used to understand the essential reasons for the stability of compounds containing azetidine structures, proving the stability in theory. rsc.org

Quantum Chemical Elucidation of Reaction Mechanisms

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, providing detailed mechanistic insights into how azetidines are formed and how they react.

Computational studies have been crucial in understanding and predicting the outcomes of various azetidine synthesis reactions. By calculating the energies of transition states for different possible pathways, researchers can explain observed regioselectivity and stereoselectivity.

For example, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, calculations of the transition states showed that the formation of the four-membered azetidine ring was energetically more favorable than the formation of a five-membered pyrrolidine (B122466) ring, consistent with experimental results. frontiersin.org Similarly, quantum chemical investigations into the synthesis of 2-arylazetidines from oxiranes helped to explain the regio- and stereoselectivity, providing a quantum mechanical basis for Baldwin's rules in this context. acs.org These studies found that while the five-membered ring is often thermodynamically preferred, the reaction can be kinetically controlled to favor the formation of the azetidine. acs.org DFT calculations have also been used to show that a 4-exo-dig cyclization to form azetidines can be kinetically favored over a 5-endo-dig pathway in certain radical reactions. nih.gov

In modern photocatalytic methods for azetidine synthesis, computational models are used to pre-screen substrates by calculating frontier orbital energies, predicting which reactant pairs will successfully form azetidines and influencing the reaction yield. mit.edu

Table 1: Calculated Thermodynamic Data for Azetidine vs. Pyrrolidine Formation This table is illustrative, based on findings where azetidine formation is kinetically controlled.

Product Relative Stability (kJ mol⁻¹) Transition State Barrier (Conceptual) Kinetic Product Thermodynamic Product
Azetidine 0 Lower Yes No
Pyrrolidine < 0 (More Stable) Higher No Yes

The considerable ring strain in azetidines makes them susceptible to ring-opening reactions, a process that has been extensively studied using computational methods. rsc.org These reactions can be triggered by various reagents and conditions. Theoretical studies have explored the mechanisms of nucleophilic ring-opening, rearrangements, and eliminations. researchgate.net

Acid-mediated intramolecular ring-opening has been observed in certain N-substituted azetidines. nih.gov Computational analysis supports a mechanism where protonation of the azetidine nitrogen precedes nucleophilic attack by a pendant group, leading to ring cleavage. nih.gov The pKa of the azetidine nitrogen, which can be predicted computationally, is a key factor in determining the molecule's stability and propensity for this decomposition pathway. nih.gov Photochemically induced ring-opening has also been investigated, where azetidinol (B8437883) intermediates are formed and subsequently undergo ring-opening upon addition of other reagents. beilstein-journals.org

Conformational Landscape and Energetics of Azetidine Ring Systems

The azetidine ring is not flat but exists in puckered conformations. nih.gov Computational studies using ab initio and DFT methods have explored the conformational preferences of the azetidine ring, showing it can have either puckered structure depending on the backbone. nih.gov The energy barrier for ring inversion is relatively low, but substituents can create a preference for one conformation over another.

In a computational study of fluorinated azetidines, it was shown that the ring pucker could be inverted based on the protonation state of the nitrogen atom. researchgate.net In the neutral molecule, the fluorine atom was positioned far from the nitrogen, but in the charged, protonated form, the ring inverted to bring the fluorine closer to the positive charge, indicating a stabilizing N+–C–C–F charge–dipole interaction. researchgate.net This highlights the subtle interplay of steric and electronic effects that govern the conformational landscape. For this compound, the large aryl group would create a significant energetic preference for a conformation where this group occupies a pseudo-equatorial position to minimize steric hindrance.

Density Functional Theory (DFT) Applications in Azetidine Chemistry

Density Functional Theory (DFT) has become a ubiquitous tool in the study of azetidine chemistry, offering a good balance between computational cost and accuracy. nih.gov It is widely used across all areas of theoretical investigation mentioned here.

Examples of DFT Applications:

Reaction Mechanisms: DFT calculations at levels like M06-2X/6-31G(d,p) have been used to model the transition states in azetidine formation, explaining regio- and diastereoselectivity. acs.org DFT has also been employed to compute the free energy surfaces of radical cyclization pathways leading to azetidines. nih.gov

Structural Analysis: DFT is used to optimize the geometries of ground states and transition states, providing detailed structural parameters. nih.gov These calculations support experimental findings from techniques like FT-IR analysis. nih.gov

Electronic Properties: DFT is fundamental to calculating electronic properties such as orbital energies (HOMO, LUMO), which are used to predict reactivity. mdpi.comekb.eg

Stability and Energetics: DFT calculations help determine the relative stabilities of different isomers and conformers, as well as the thermodynamics of reactions involving azetidines. rsc.orgacs.org

Table 2: Common DFT Functionals and Basis Sets in Azetidine Studies

Method Typical Application Reference
B3LYP / 6-31G(d) Investigating reaction mechanisms and electronic properties. nih.gov
M06-2X / 6-31G(d,p) Studying reaction mechanisms, especially those involving non-covalent interactions. rsc.orgacs.org
HF / 6-311+G(d,p) Calculating molecular geometry and vibrational frequencies. elixirpublishers.com

Molecular Electrostatic Potential Analysis

Molecular electrostatic potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. rsc.org The MEP map displays regions of positive (electron-poor) and negative (electron-rich) potential.

In the context of azetidines, MEP analysis can identify the most likely sites for protonation and nucleophilic attack. rsc.orgresearchgate.net The lone pair on the nitrogen atom typically corresponds to a region of negative electrostatic potential, marking it as a primary site for electrophilic attack. researchgate.net The distribution of electrostatic potential across the rest of the ring and its substituents can reveal how different functional groups influence the molecule's reactivity. For instance, electron-withdrawing substituents would generally lead to a more positive potential on adjacent atoms, making them more susceptible to nucleophilic attack. rsc.org For this compound, the ethoxy group on the phenyl ring would create a region of negative potential, while the strained C-N bonds of the azetidine ring would be key features influencing its reactive profile.

Theoretical Predictions of Reactivity Profiles

Computational chemistry has emerged as an indispensable tool for elucidating the complex reactivity of strained heterocyclic systems, such as azetidines. Through the application of quantum chemical calculations, researchers can predict and rationalize the behavior of these four-membered rings in chemical reactions, providing insights that are often difficult to obtain through experimental means alone. nih.gov The inherent ring strain in azetidines is a primary driver of their reactivity, making them valuable synthetic intermediates. rsc.orgrsc.org Theoretical models focus on understanding how this strain, combined with electronic and steric factors, dictates the outcomes of various transformations.

A fundamental approach to predicting chemical reactivity is Frontier Molecular Orbital (FMO) theory, which analyzes the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org For azetidines, the nature of these orbitals—their energy levels and spatial distribution—can predict susceptibility to nucleophilic or electrophilic attack. For instance, in reactions involving a nucleophile, the interaction with the azetidine's LUMO is paramount, and the reaction is predicted to occur at the atomic center where the LUMO has its largest coefficient. Conversely, reactions with electrophiles are governed by the HOMO. youtube.com

Influence of Substituents on Reactivity

For substituted azetidines, such as 2-aryl azetidines, computational studies predict that the nature of the substituent significantly governs the regioselectivity of ring-opening reactions. The presence of an aryl group at the 2-position, as in this compound, is known to influence the C-N bond cleavage. Theoretical models suggest that unsaturated groups like aryl rings can stabilize transition states or intermediates through conjugation, making the adjacent C2-N bond more susceptible to breaking. magtech.com.cn

Specifically for a compound like this compound, the ethoxy group on the phenyl ring plays a crucial electronic role. As an electron-donating group, it increases the electron density of the aromatic ring, which in turn can stabilize a positive charge buildup on the adjacent benzylic carbon (C2) during a reaction. Therefore, in acid-catalyzed or other ring-opening reactions that proceed through a carbocation-like transition state, theoretical models would predict a regioselective cleavage of the C2-N bond. rsc.orgmagtech.com.cn This is because the resulting benzylic carbocation would be significantly stabilized by the resonance delocalization across the electron-rich 4-ethoxyphenyl group.

Furthermore, computational studies on N-aryl azetidines have investigated the impact of the aryl substituent on the stability and basicity of the azetidine nitrogen. Quantum mechanical calculations of pKa values and nitrogen-15 (B135050) NMR shifts have shown that the degree of lone-pair delocalization from the nitrogen into the aryl ring affects the ring's stability. While direct conjugation can stabilize the molecule, it can also render the azetidine nitrogen less basic and more susceptible to protonation-driven decomposition under acidic conditions, depending on the nature and position of other basic sites in the molecule. nih.gov

Computational Analysis of Azetidine Formation

Quantum chemical calculations have been instrumental in explaining the regio- and diastereoselectivity of azetidine ring formation. One notable study investigated the intramolecular cyclization of a metalated benzylaminomethyloxirane to form a 2-arylazetidine. acs.org Density Functional Theory (DFT) calculations were employed to map the potential energy surface for competing reaction pathways: the formation of the four-membered azetidine ring versus the thermodynamically more favorable five-membered pyrrolidine ring.

The calculations revealed that while the pyrrolidine product is thermodynamically more stable, the reaction is kinetically controlled, favoring the formation of the azetidine. The activation barriers (ΔH‡ and ΔG‡) for the various ring-closure pathways were computed, showing that the transition state leading to the trans-azetidine product is the most kinetically favorable. acs.org This theoretical finding perfectly aligns with experimental observations where only the azetidine derivative was isolated. acs.org

The study provides a quantum mechanical explanation for Baldwin's rules in this context, highlighting that the preference for the 4-endo-tet cyclization (leading to azetidine) over the 5-exo-tet cyclization (leading to pyrrolidine) is governed by a delicate balance between ring strain and orbital overlap in the transition state. acs.org

Table of Calculated Thermodynamic and Kinetic Data for Azetidine vs. Pyrrolidine Formation acs.org

The following table presents the calculated relative enthalpy (ΔH), Gibbs free energy (ΔG), and the corresponding activation barriers (ΔH‡ and ΔG‡) for the formation of trans- and cis-azetidine and pyrrolidine products from a common intermediate. The values are in kJ mol⁻¹.

ProductPathwayΔH (kJ mol⁻¹)ΔG (kJ mol⁻¹)ΔH‡ (kJ mol⁻¹)ΔG‡ (kJ mol⁻¹)
trans-AzetidineIa-28.7-31.870.877.1
cis-AzetidineIb-3.4-1.279.480.8
trans-PyrrolidineIIa-267.1-215.3-245.1-205.9
cis-PyrrolidineIIb-73.6-31.8Data not provided in source

Advanced Analytical and Spectroscopic Methodologies for Structural Characterization of Azetidine Compounds

Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For 2-(4-Ethoxyphenyl)azetidine, the IR spectrum would exhibit characteristic absorption bands corresponding to its structural features. While a specific spectrum is not publicly available, expected vibrational frequencies can be predicted based on known values for similar structures. rsc.org

Raman spectroscopy provides complementary information, particularly for non-polar bonds and aromatic systems, and can be a useful tool in a comprehensive vibrational analysis.

Table 2: Predicted Characteristic Infrared Absorption Bands for this compound Predictions are based on general spectroscopic data and analysis of analogous compounds. rsc.org

Functional GroupBond VibrationPredicted Frequency (cm⁻¹)
Azetidine (B1206935) N-HN-H stretch3300 - 3500
Aromatic C-HC-H stretch3000 - 3100
Aliphatic C-HC-H stretch2850 - 3000
Aromatic C=CC=C stretch1500 - 1600
Aryl EtherC-O stretch1230 - 1270 (asymmetric)
Aryl EtherC-O stretch1020 - 1075 (symmetric)
Azetidine C-NC-N stretch1150 - 1250

Mass Spectrometry (MS) Applications, including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Analysis of analogous 2-arylazetidines suggests that characteristic fragmentation patterns would involve cleavage of the azetidine ring and loss of the ethoxyphenyl substituent. rsc.org

High-Resolution Mass Spectrometry (HRMS) is a critical tool that measures m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₁H₁₅NO), HRMS would confirm the exact mass of the molecular ion, distinguishing it from other compounds with the same nominal mass but different elemental compositions. rsc.orgresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the precise positions of atoms in the crystal lattice. This technique provides unequivocal data on bond lengths, bond angles, and torsional angles. acs.org

For this compound, a successful X-ray crystallographic analysis would confirm the connectivity and provide precise details about the conformation of the azetidine ring (i.e., its degree of puckering) and the orientation of the 4-ethoxyphenyl substituent relative to the four-membered ring. This method is considered the gold standard for absolute structural proof, provided that a crystal of suitable quality can be obtained. acs.org

Chromatographic and Separation Techniques for Purification and Analysis

Chromatographic techniques are essential for the purification of the final compound from reaction mixtures and for the analysis of its purity.

Purification: Flash column chromatography on silica (B1680970) gel is the most common method for purifying azetidine derivatives on a laboratory scale. rsc.org The choice of eluent, typically a mixture of non-polar and polar solvents such as hexane/ethyl acetate (B1210297), is optimized to achieve separation of the desired product from starting materials and byproducts. acs.orgsemanticscholar.orgrsc.org

Analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing the purity of this compound. nih.govnih.gov These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. When coupled with detectors like UV-Vis or mass spectrometry, they provide quantitative information about the purity of the sample. For chiral molecules like substituted azetidines, specialized chiral HPLC or GC columns can be used to separate and quantify enantiomers, determining the enantiomeric excess (ee) of the product. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-(4-Ethoxyphenyl)azetidine, and how are yields optimized?

  • Methodology : Synthesis of structurally related azetidines (e.g., 1-(4-Ethoxyphenyl)-2-ethynylazetidine) involves refluxing reactants in polar aprotic solvents (e.g., DMF or acetic acid) with sodium acetate as a base, achieving yields of ~72% . Key steps include stoichiometric control of reactants, reflux duration (typically 2–6 hours), and recrystallization from solvent mixtures (DMF-ethanol) for purification. Yield optimization may require adjusting molar ratios, temperature gradients, or catalyst screening.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what data inconsistencies should researchers anticipate?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., C-N stretching at ~1,200 cm⁻¹). Mass spectrometry (MS) validates molecular weight. Potential inconsistencies include splitting patterns in NMR due to conformational flexibility or impurities. Cross-validation with high-resolution MS and elemental analysis is advised .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in the stereochemical configuration of this compound?

  • Methodology : Density Functional Theory (DFT) calculations can predict stable conformers and compare theoretical NMR chemical shifts with experimental data. X-ray crystallography (as demonstrated for structurally similar compounds like 2-(4-Hydroxyphenyl)acetic acid) provides definitive stereochemical assignments. Software tools like Gaussian or ORCA are recommended for modeling .

Q. What strategies address contradictions in reaction mechanisms during azetidine functionalization?

  • Methodology : Mechanistic contradictions (e.g., competing cyclization pathways) can be resolved via kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (e.g., ¹⁵N tracing). For example, monitoring intermediates in the synthesis of thiazolidinones (analogous heterocycles) revealed pH-dependent cyclization pathways . Error analysis frameworks (e.g., uncertainty quantification in instrumentation) should be applied to distinguish methodological artifacts from mechanistic variations .

Q. How do electronic effects of the 4-ethoxy substituent influence azetidine reactivity in catalytic systems?

  • Methodology : The electron-donating ethoxy group enhances aromatic ring activation for electrophilic substitution. Comparative studies with derivatives (e.g., 4-methoxy or 4-chloro analogs) can isolate electronic effects. Techniques like Hammett plots or computational electrostatic potential maps quantify substituent influence on reaction rates and regioselectivity .

Data Analysis & Reproducibility

Q. What protocols ensure reproducibility in azetidine synthesis across different laboratories?

  • Methodology : Standardize reaction conditions (e.g., solvent purity, inert atmosphere) and document raw data (e.g., TLC Rf values, exact melting points). Publish processed data (e.g., NMR integrals) in the main text, while raw datasets (e.g., chromatograms) should be archived in appendices or repositories. Collaborative round-robin testing validates inter-laboratory consistency .

Q. How should researchers handle conflicting toxicity or stability data for this compound?

  • Methodology : Cross-reference toxicity databases (e.g., PubChem, EPA DSSTox) and conduct in vitro assays (e.g., Ames test for mutagenicity). For stability, perform accelerated degradation studies under varied pH, temperature, and light exposure. Contradictions often arise from impurity profiles; HPLC-MS purity checks (>95%) are critical .

Ethical & Reporting Standards

Q. What ethical considerations apply to publishing incomplete or contradictory data on novel azetidines?

  • Methodology : Disclose limitations explicitly (e.g., "no ecotoxicological data available") and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Cite ethical guidelines (e.g., ACS Ethical Guidelines) when handling hazardous intermediates. Transparent reporting of failed experiments reduces publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.